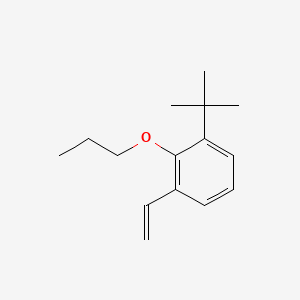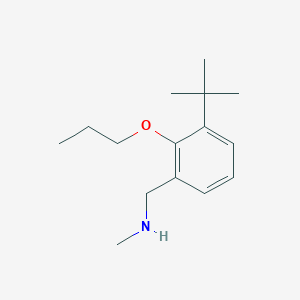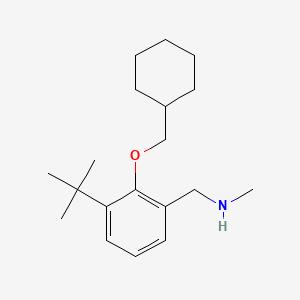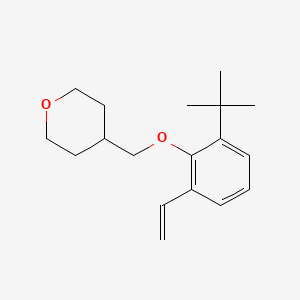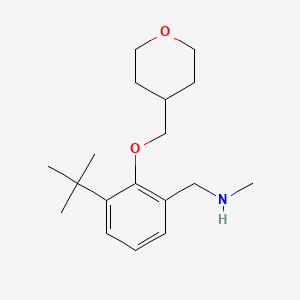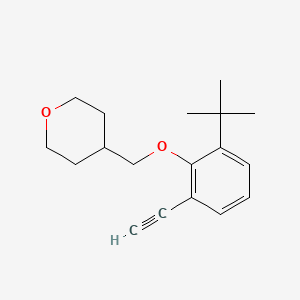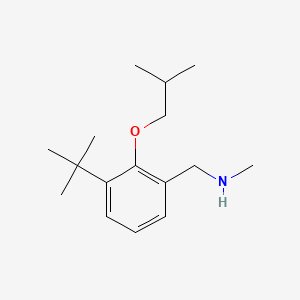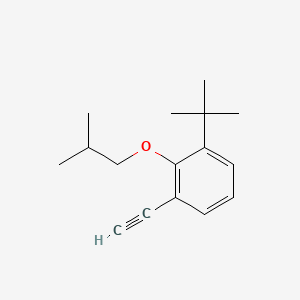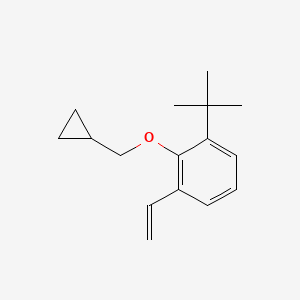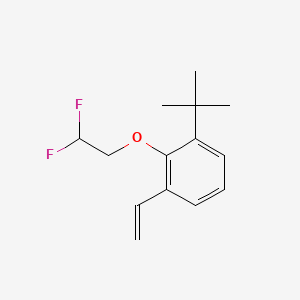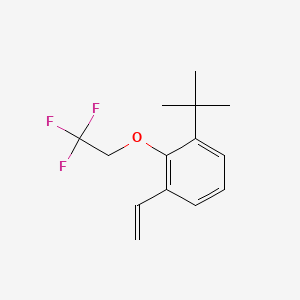
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a trifluoroethoxy group, and a vinyl group attached to a benzene ring
准备方法
The synthesis of 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoroethoxy group: This can be achieved by reacting a suitable phenol derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Introduction of the tert-butyl group: This step involves the alkylation of the benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
化学反应分析
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, m-chloroperbenzoic acid for epoxidation, and sodium methoxide for nucleophilic substitution. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased thermal stability and chemical resistance.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Chemical Biology: It can be used as a probe to study biological processes involving benzene derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
作用机制
The mechanism by which 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or activation.
相似化合物的比较
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)benzene: Lacks the vinyl group, which may result in different reactivity and applications.
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene: The position of the vinyl group on the benzene ring can influence the compound’s chemical properties and reactivity.
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene: The absence of fluorine atoms in the ethoxy group can affect the compound’s lipophilicity and metabolic stability.
属性
IUPAC Name |
1-tert-butyl-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c1-5-10-7-6-8-11(13(2,3)4)12(10)18-9-14(15,16)17/h5-8H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTASZIXWSXANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

